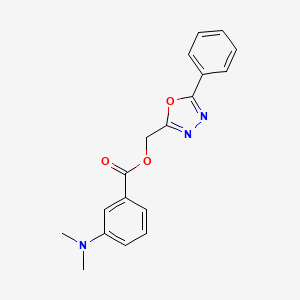

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate is a derivative of 5-phenyl-1,3,4-oxadiazole . It has been studied for its potential antiviral properties, particularly against SARS-CoV-2 . The compound is a honokiol derivative, which is a bioactive component from Magnoliae officinalis Cortex .

Synthesis Analysis

The synthesis of(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate involves cyclodehydration of unsymmetrical N,N′-diacylhydrazines . This is followed by a nucleophilic alkylation of the heterocyclic scaffold . The bromine-containing oxadiazoles are then substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives . These ester derivatives are subsequently hydrolyzed in an aqueous methanol solution . Molecular Structure Analysis

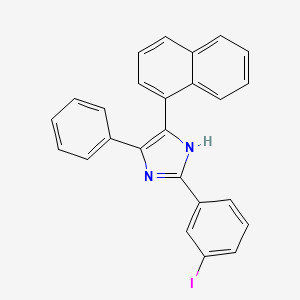

The molecular structure of(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate is characterized by the presence of a phenyl ring and an oxadiazole ring . The dihedral angle between the pyridazine and oxadiazole rings is 88.66 (14) degrees . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate include cyclodehydration, nucleophilic alkylation, esterification, and hydrolysis .

科学的研究の応用

Medicine

The compound has potential applications in the medical field. Oxadiazole derivatives have been found to exhibit a wide range of biological activities, such as analgesic, antibiotic, anticonvulsant, and anti-hepatitis B virus . They also show unique antitumor , anti-inflammatory, and acetylcholinesterase (AChE) inhibitory activities .

Agriculture

In agriculture, oxadiazole derivatives have shown promising results as potential fungicides . They have been found to exhibit broad-spectrum biological effects, such as insecticidal , fungicidal , and plant-growth-regulating activities .

Industry

In the industrial sector, the compound could be used in the synthesis of iridium complexes. Two novel POXD-based iridium(III) complexes showed significant performance differences . These complexes are expected to be promising phosphorescence emitters with good device performance .

Environment

The compound could have potential applications in environmental science. Oxadiazole derivatives have been found to exhibit antioxidant properties , which could be beneficial in environmental conservation efforts.

Food

While there’s limited information on the direct application of this compound in the food industry, oxadiazole derivatives have been found to exhibit antimicrobial activity . This could potentially be applied in food preservation to inhibit the growth of harmful microorganisms.

Cosmetics

Although there’s no direct evidence of this compound being used in cosmetics, oxadiazole derivatives have been found to exhibit antioxidant properties . Antioxidants are commonly used in cosmetic products for their potential to protect the skin from damage by free radicals.

作用機序

Target of Action

Similar compounds have been shown to interact with proteins such as oxidoreductase . These proteins play a crucial role in various biological processes, including cellular respiration and detoxification.

Mode of Action

It’s known that the compound acts as a ligand, coordinating through the nitrogen atom . This interaction can lead to changes in the target protein’s structure and function, potentially altering cellular processes.

Biochemical Pathways

Given its potential interaction with oxidoreductase proteins , it may influence pathways involving oxidation-reduction reactions. These reactions are fundamental to numerous biological processes, including energy production and cellular defense mechanisms.

Result of Action

Similar compounds have shown antiviral and antimicrobial activities , suggesting that this compound may also have potential therapeutic applications.

特性

IUPAC Name |

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-21(2)15-10-6-9-14(11-15)18(22)23-12-16-19-20-17(24-16)13-7-4-3-5-8-13/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGZKQQNDDGTJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)OCC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990525.png)

![3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B4990526.png)

![2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4990531.png)

![4-(3-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4990537.png)

methyl]phosphonate](/img/structure/B4990552.png)

![4-{[3-(ethoxycarbonyl)-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B4990574.png)

![N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4990588.png)

![1-methyl-4-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4990612.png)

![7-chloro-3,5-dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4990626.png)

![4-(2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4990627.png)